
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a 5-methyl-2-thienyl moiety, along with tert-butyl and dimethyl groups
Méthodes De Préparation
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- typically involves the reaction of appropriate organosilicon precursors with 5-methyl-2-thienyl derivatives. Common synthetic routes include:
Grignard Reaction: This involves the reaction of a Grignard reagent with a silicon halide to form the desired silane compound.
Hydrosilylation: This method involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond in the presence of a catalyst.
Industrial Production: Large-scale production may involve continuous flow processes and the use of specialized reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler silanes or silanols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.
Major Products: The major products of these reactions include silanols, siloxanes, and substituted silanes.
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing into its use as a component in medical devices and implants, where its stability and biocompatibility are advantageous.
Industry: It is used in the production of specialty coatings and adhesives, where its unique chemical properties enhance performance.
Mécanisme D'action
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- exerts its effects involves its ability to form strong covalent bonds with other molecules. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of stable complexes. These interactions are crucial in applications such as drug delivery and material science.
Comparaison Avec Des Composés Similaires
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- can be compared with other similar compounds, such as:
Silane, (1,1-dimethylethyl)(dotriacontyloxy)dimethyl-: This compound has a longer alkyl chain, which affects its physical properties and applications.
Silane, chloro(1,1-dimethylethyl)dimethyl-: The presence of a chloro group makes this compound more reactive in certain chemical reactions.
Silane, (1,1-dimethylethyl)[(1-ethoxy-2-methyl-1-propen-1-yl)oxy]dimethyl-:
Propriétés
Numéro CAS |
167772-54-5 |
|---|---|
Formule moléculaire |
C11H20SSi |
Poids moléculaire |
212.43 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(5-methylthiophen-2-yl)silane |
InChI |
InChI=1S/C11H20SSi/c1-9-7-8-10(12-9)13(5,6)11(2,3)4/h7-8H,1-6H3 |
Clé InChI |
MBZURHYSZVVUIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


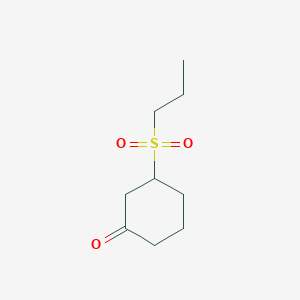

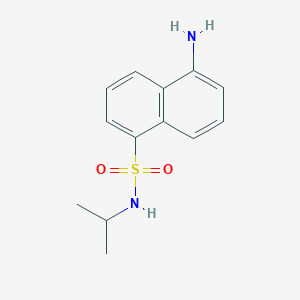

![1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL](/img/structure/B12554635.png)
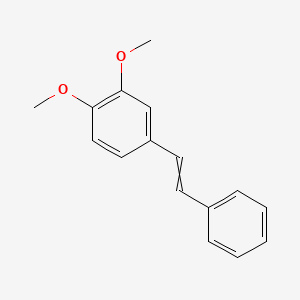
![Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12554655.png)

![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)
![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
![Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]-](/img/structure/B12554683.png)
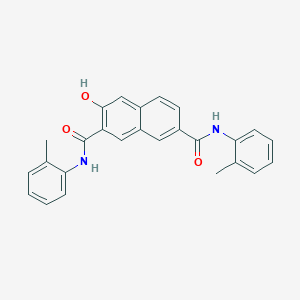
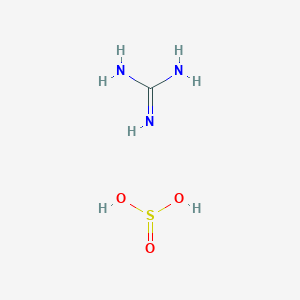
![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
